Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

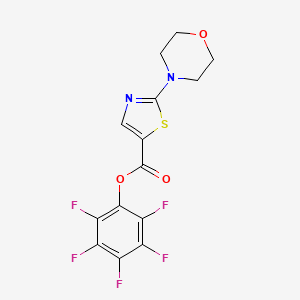

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-5-carboxylate, which precisely describes its complex molecular architecture. The compound bears the Chemical Abstracts Service registry number 941716-88-7 and is catalogued in major chemical databases including PubChem with the identifier 43811041. The molecular structure encompasses three distinct functional domains: a pentafluorophenyl ester moiety, a thiazole heterocycle, and a morpholine substituent at the 2-position of the thiazole ring.

The simplified molecular-input line-entry system representation C1COCCN1C2=NC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F accurately depicts the connectivity pattern, revealing the morpholine ring's nitrogen atom directly bonded to the carbon-2 position of the thiazole core. The thiazole ring system itself contains nitrogen at position 1 and sulfur at position 3, with the carboxylate functionality positioned at carbon-5. This carboxylate group forms an ester linkage with the highly fluorinated phenyl moiety, creating a molecular architecture that combines multiple pharmacophoric elements within a single chemical entity.

The structural characterization reveals several notable features that contribute to the compound's chemical behavior. The pentafluorophenyl group serves as an excellent leaving group, making the ester highly reactive toward nucleophilic substitution reactions. The morpholine ring adopts a chair conformation in its most stable state, with the nitrogen atom maintaining sp3 hybridization and contributing to the compound's overall three-dimensional shape. The thiazole ring system exhibits aromatic character, with delocalized electron density contributing to the stability of the heterocyclic framework. The positioning of the morpholine at the 2-carbon of the thiazole creates opportunities for hydrogen bonding interactions and influences the electronic properties of the entire molecular system.

Historical Context in Heterocyclic Compound Development

The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who on November 18, 1887, first described the thiazole ring system. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," these researchers established the fundamental understanding of thiazole as a five-membered heterocyclic compound containing both nitrogen and sulfur atoms in ring-forming bonds. Hantzsch and Weber defined thiazoles as "diejenigen Stickstoff und Schwefel in ringformiger Bindung enthaltenden Substanzen von Formel (CH),NS, welche sich zum Pyridin verhalten, wie das Thiophen zum Benzol," establishing the relationship between thiazole and pyridine analogous to that between thiophene and benzene.

The original synthesis involved the reaction of chloroacetone with ammonium thiocyanate, leading to the formation of what was initially called "thiocyanoacetone" but later identified as 4-methyl-2-oxythiazole. This early work demonstrated the ability of certain thiocyanate derivatives to undergo cyclization reactions, forming the thiazole ring system through intramolecular nucleophilic attack. The controversy that followed between Hantzsch and Tcherniac regarding the correct structure of these early compounds lasted for thirty-six years and ultimately led to a deeper understanding of thiazole chemistry and isomerization processes.

The subsequent development of thiazole chemistry throughout the twentieth century led to the recognition of this heterocyclic system as one of the most intensively investigated among pentaatomic heterocyclic rings. The introduction of morpholine substituents into thiazole frameworks represents a more recent development in heterocyclic chemistry, combining the electronic properties of the thiazole system with the conformational flexibility and hydrogen bonding capabilities of the morpholine ring. The synthesis of compounds like 2-morpholino-1,3-thiazole-5-carboxylic acid, which serves as a precursor to the pentafluorophenyl ester derivative, demonstrates the continued evolution of thiazole chemistry toward more complex and functionally diverse molecular architectures.

The incorporation of pentafluorophenyl esters into organic synthesis represents a significant advancement in the development of activated ester chemistry. These compounds were developed as alternatives to other activated esters, offering improved stability toward hydrolysis while maintaining high reactivity toward nucleophilic attack. The combination of pentafluorophenyl ester functionality with thiazole and morpholine components in a single molecule represents a convergence of multiple synthetic methodologies and reflects the modern approach to designing multifunctional chemical entities.

Position Within Fluorinated Thiazole Derivatives

This compound occupies a distinctive position within the broader family of fluorinated thiazole derivatives, which have gained considerable attention in medicinal chemistry and materials science applications. The incorporation of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, often leading to enhanced metabolic stability, improved membrane permeability, and modified electronic characteristics. Within thiazole chemistry, fluorinated derivatives have demonstrated remarkable biological activities, including antimicrobial, antidiabetic, and anticancer properties.

Recent research has focused extensively on fluorophenyl-based thiazole derivatives synthesized using the Hantzsch method, which involves the condensation of α-haloketones with thiourea or thioamides. These fluorinated thiazole compounds have shown significant biological activities, with some derivatives exhibiting excellent alpha-amylase inhibition properties. For instance, compound 3h from a series of fluorophenyl-based thiazoles demonstrated an inhibition constant value of 5.14 ± 0.03 micromolar against alpha-amylase, comparable to the standard drug acarbose. The presence of fluorine atoms in these structures contributes to their enhanced binding affinity and selectivity toward biological targets.

The pentafluorophenyl group in the target compound represents the most highly fluorinated phenyl derivative possible, with all five positions on the benzene ring occupied by fluorine atoms. This extreme fluorination creates a highly electron-deficient aromatic system that serves as an excellent leaving group in nucleophilic substitution reactions. The pentafluorophenyl moiety has been incorporated into various bioactive compounds, including the oncology drug T138067, which progressed to Phase II clinical trials. The mechanism of action of T138067 involves direct covalent interaction with β-tubulin at cysteine-239, demonstrating the potential for pentafluorophenyl groups to participate in covalent binding interactions with biological targets.

The morpholine substituent at the 2-position of the thiazole ring provides additional structural complexity and potential for biological activity. Morpholine-containing compounds have been extensively studied in medicinal chemistry due to their favorable pharmacokinetic properties and ability to modulate drug-target interactions. The combination of morpholine with thiazole creates opportunities for multiple hydrogen bonding interactions and influences the overall conformation and reactivity of the molecule. Research on morpholine-thiazole conjugates has demonstrated their utility as peptidomimetic compounds with potential applications in drug discovery and development.

The synthesis of related thiazole carboxylic acid derivatives has been reported through various methodologies, including multi-step synthetic routes involving thiourea cyclization, followed by oxidation reactions to introduce the carboxylic acid functionality. The conversion of these carboxylic acids to their corresponding pentafluorophenyl esters provides access to highly reactive intermediates suitable for further derivatization through amide bond formation or other coupling reactions. This synthetic accessibility, combined with the unique electronic and steric properties imparted by the pentafluorophenyl group, positions these compounds as valuable building blocks in contemporary organic synthesis and medicinal chemistry research.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5N2O3S/c15-7-8(16)10(18)12(11(19)9(7)17)24-13(22)6-5-20-14(25-6)21-1-3-23-4-2-21/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWIQYGUHPHWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656426 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-88-7 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate generally follows a multi-step route involving:

- Construction of the 1,3-thiazole ring system.

- Introduction of the morpholino substituent at the 2-position of the thiazole.

- Functionalization of the 5-position with a carboxyl group.

- Activation of the carboxyl group as a pentafluorophenyl ester.

This sequence ensures precise substitution and high purity of the final compound.

Formation of the 1,3-Thiazole Core

The 1,3-thiazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen containing reagents. The key step is the nucleophilic attack of sulfur and nitrogen atoms on appropriate electrophilic centers to form the heterocyclic ring.

- Typical Reaction: Condensation of α-haloketone with thiourea under reflux conditions in polar solvents such as ethanol or acetonitrile.

- Outcome: Formation of 2-substituted thiazole intermediates ready for further functionalization.

Introduction of the Morpholino Group at the 2-Position

The morpholino substituent (a morpholine ring attached via nitrogen) is introduced at the 2-position of the thiazole ring through nucleophilic substitution reactions or via coupling strategies.

- Method: Substitution of a suitable leaving group (e.g., halogen) at the 2-position of the thiazole with morpholine under basic or neutral conditions.

- Conditions: Often performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).

- Catalysts/Additives: May include bases such as triethylamine or potassium carbonate to facilitate nucleophilic substitution.

Carboxylation at the 5-Position and Esterification

The 5-position of the thiazole ring is functionalized with a carboxylic acid group, which is subsequently activated as a pentafluorophenyl ester to enhance reactivity for further coupling or biological applications.

- Carboxylation: Achieved by lithiation at the 5-position followed by carbonation with carbon dioxide or by direct substitution if a suitable precursor is used.

- Activation: The carboxyl group is converted to the pentafluorophenyl ester by reaction with pentafluorophenol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Typical Conditions: Room temperature to mild heating (20–50 °C) in solvents like dichloromethane or tetrahydrofuran (THF).

Purification and Yield Optimization

- Purification is commonly achieved by column chromatography using silica gel with appropriate eluents (e.g., mixtures of ethyl acetate and hexane).

- Yields are optimized by controlling reaction times, stoichiometry, and temperature.

- Special attention is given to protecting groups and reaction conditions to avoid side reactions, especially hydrolysis or decomposition of the pentafluorophenyl ester.

Representative Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| 1. Thiazole ring formation | α-Haloketone + Thiourea | Ethanol/Acetonitrile | Reflux (~80) | 4–8 hours | Cyclization to form 1,3-thiazole |

| 2. Morpholino substitution | Morpholine + 2-halo-thiazole | DMF/DMSO | 50–100 | 6–12 hours | Nucleophilic substitution at 2-position |

| 3. Carboxylation at 5-position | Lithiation + CO2 or precursor with COOH group | THF/Et2O | -78 to 0 | 1–3 hours | Introduction of carboxyl group |

| 4. Esterification | Pentafluorophenol + DCC/DIC | DCM/THF | 20–50 | 2–6 hours | Formation of pentafluorophenyl ester |

| 5. Purification | Silica gel chromatography | Ethyl acetate/Hexane | Ambient | Variable | Removal of impurities and by-products |

Detailed Research Findings and Notes

- The use of pentafluorophenyl esters is favored due to their high reactivity in peptide and nucleic acid coupling reactions, which is relevant for the compound's application in morpholino oligomer synthesis.

- Protection of the morpholino nitrogen during synthesis is critical to prevent side reactions. Triarylmethyl protecting groups are commonly employed and later removed under mild acidic conditions using heterocyclic amine salts in trifluoroethanol-containing solvents to avoid degradation of the phosphorodiamidate linkages.

- The morpholino subunit monomers, including those bearing the pentafluorophenyl ester, are synthesized with careful control of protecting groups and activation steps to achieve high purity and yield, as impurities can lead to truncated or modified oligomers.

- The pentafluorophenyl ester is stable enough to be isolated and stored but reactive enough for efficient coupling, making it a valuable intermediate in the synthesis of morpholino-based compounds.

- Side reactions such as hydrolysis of the activated ester or phosphorodiamidate backbone degradation are mitigated by careful choice of deprotection reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: The thiazole core in the target compound offers distinct electronic properties compared to pyrimidine (CAS 941717-05-1) or benzoate (CAS 898289-52-6) derivatives. Thiazoles are sulfur-containing heterocycles known for enhanced stability and participation in nucleophilic substitution reactions . The nicotinate derivative (CAS 848347-44-4) lacks a heterocyclic amine, reducing its utility in coordination chemistry compared to morpholino-substituted analogues .

The oxazole substituent in CAS 898288-91-0 introduces a second heterocycle, which may alter π-stacking interactions in crystal packing, as evidenced by its higher melting point (141–143°C) .

Positional Isomerism: The isomer Pentafluorophenyl 2-morpholino-1,3-thiazole-4-carboxylate (reported by Thermo Scientific™) differs only in the carboxylate position. This subtle change can significantly impact reactivity; for example, the 5-position carboxylate in the target compound may offer better steric accessibility for nucleophilic attack compared to the 4-position isomer .

Economic and Availability Considerations

- The target compound (31,300 JPY/g) is priced similarly to the pyrimidine analogue (31,300 JPY/g) but is markedly cheaper than the trifluoromethyl-substituted benzoate (66,900 JPY/g), likely due to the latter’s complex synthesis involving fluorinated intermediates .

Thermal Stability

- Melting points correlate with molecular symmetry and intermolecular forces. The pyrimidine derivative (137.5–139°C) and oxazole-substituted benzoate (141–143°C) exhibit higher thermal stability than the target compound (105.5–106°C), likely due to enhanced hydrogen bonding or aromatic stacking .

Biological Activity

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article presents a comprehensive overview of its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring fused with a morpholino group and a pentafluorophenyl moiety. Its chemical formula is with a molecular weight of 380.29 g/mol. The compound exhibits high purity levels (97%) as indicated in various commercial listings .

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:

- HT-29 Colon Cancer Cells : IC = 9 nM

- MCF-7 Breast Cancer Cells : IC = 17 nM

These findings suggest that this compound may inhibit tumor growth effectively, potentially through mechanisms involving apoptosis or cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In particular, derivatives containing the thiazole moiety have been evaluated for their activity against various pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | High antitubercular activity | 3.12 |

| Staphylococcus aureus | Moderate activity | 10 |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation. The thiazole ring is particularly noted for its role in enzyme inhibition and receptor binding .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Characterization : The synthesis involves standard organic reactions leading to high yields of this compound. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound .

- In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and toxicity profiles of the compound. These studies will help establish safe dosage levels and further elucidate the mechanism by which it exerts its biological effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, and what intermediates are critical to its synthesis?

The synthesis typically involves a multi-step route:

- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions in ethanol or acetonitrile.

- Morpholino introduction : Nucleophilic substitution at the thiazole’s C2 position using morpholine in the presence of a base like K₂CO₃.

- Esterification : Activation of the carboxylic acid group (e.g., using DCC/DMAP) followed by reaction with pentafluorophenol to form the ester. Key intermediates include the thiazole-5-carboxylic acid and its activated NHS ester. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions; 2D techniques (HSQC, HMBC) resolve signal overlap from fluorinated aromatic protons.

- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, as demonstrated for ethyl thiazole carboxylate analogs .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially critical for distinguishing between isomeric byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data between the pentafluorophenyl ester group and other activated esters (e.g., NHS esters)?

The pentafluorophenyl ester’s enhanced electrophilicity, due to electron-withdrawing fluorine atoms, accelerates nucleophilic acyl substitution but increases sensitivity to moisture. Methodological considerations:

Q. What experimental strategies mitigate byproduct formation during the synthesis of morpholino-substituted thiazoles?

Common byproducts (e.g., N-alkylated morpholino derivatives) arise from competing SN2 pathways. Mitigation approaches include:

- Temperature control : Maintaining 0–5°C during morpholino addition suppresses side reactions.

- Protecting groups : Temporarily protecting the thiazole nitrogen with Boc groups prevents unwanted alkylation.

- Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) isolates the target compound from polar impurities .

Q. What assay designs are optimal for evaluating the kinase inhibition profile of this compound?

- Biochemical assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., PI3K, EGFR) at ATP concentrations near Km. Include staurosporine as a positive control.

- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT viability assays, complemented by Western blotting for phosphorylated downstream targets (e.g., AKT).

- Selectivity screening : Counter-screen against a panel of 50+ kinases to identify off-target effects, as applied to thiazole carboxamide analogs .

Q. Which computational methods best predict the binding interactions of this compound with protein targets?

- Molecular docking : Use Glide (Schrödinger) with crystal structures (e.g., PDB: 1XKK for PI3Kγ) to predict binding poses. Prioritize poses with hydrogen bonds to the morpholino oxygen and π-stacking with the thiazole ring.

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex.

- Validation : Mutate predicted binding residues (e.g., Lys833 in EGFR) and compare experimental vs. computed inhibition constants (Ki) .

Q. How do storage conditions influence the stability of this compound?

- Accelerated stability testing : Store at 40°C/75% RH for 6 months, with monthly HPLC-UV analysis (C18 column, 254 nm). Degradation products (e.g., free carboxylic acid) are quantified against USP standards.

- Optimal conditions : Argon-filled amber vials at -20°C reduce hydrolysis and photodegradation. Desiccants (e.g., silica gel) maintain anhydrous conditions .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological properties?

- Morpholino modifications : Replacing morpholino with piperazine increases solubility but reduces metabolic stability (microsomal assay data).

- Fluorine substitution : Adding a 4-fluorine to the phenyl ring improves membrane permeability (PAMPA assay) and logP (from 2.1 to 1.8).

- Thiazole core : Methyl substitution at C4 enhances kinase selectivity by sterically blocking off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.